molecular formula C43H57N5O11S B192654 Vindesine CAS No. 59917-39-4

Vindesine

Cat. No. B192654
CAS RN: 59917-39-4
M. Wt: 1034.2 g/mol
InChI Key: YNWLWZCSXNAXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vindesine, also termed Eldisine, is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus . It is an inhibitor of mitosis and is used as a chemotherapy drug . It is used, generally in combination with other chemotherapeutic drugs, in the treatment of various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .


Synthesis Analysis

Vindesine is a semi-synthetic derivative of vinblastine . The biosynthesis of vinca alkaloids can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing which partially incorporates chemical synthesis by using chemicals as starting components, obtained from natural sources .


Molecular Structure Analysis

Vindesine has a molecular formula of C43H55N5O7 . Its average mass is 753.926 Da and its monoisotopic mass is 753.410156 Da .


Chemical Reactions Analysis

Vinca alkaloids including vincristine, vinblastine, vindesine, and vinflunine are chemotherapeutic compounds commonly used to treat various cancers . They are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .


Physical And Chemical Properties Analysis

Vindesine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 208.4±0.4 cm3 . It has 12 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .

Scientific Research Applications

Vindesine in Cancer Treatment

Vindesine, a vinca alkaloid, has been studied extensively for its efficacy in treating various cancers. In acute lymphocytic leukemia (ALL) of childhood, vindesine showed promising results in a phase-III trial, indicating its potential as a therapeutic agent in pediatric oncology (Krivit et al., 2004). Additionally, a phase-II study reported the effectiveness of vindesine in advanced malignant melanoma, with a notable response rate (Retsas et al., 2004). Vindesine's broad-spectrum antineoplastic activity has also been demonstrated in bronchogenic carcinomas, melanoma, testicular carcinoma, esophageal carcinoma, malignant lymphoma, and Wilms' tumor, as evidenced by phase-II trials at the Memorial Sloan-Kettering Cancer Center (Gralla et al., 2004).

Vindesine in Combination Therapies

Combination chemotherapy involving vindesine has been explored for various cancers. For instance, in a study on colorectal and esophageal tumors, vindesine showed antitumor activity and was well tolerated, suggesting its potential for inclusion in combination chemotherapy programs for metastatic gastrointestinal cancers (Bedikian et al., 2004). Additionally, in breast cancer treatment, vindesine demonstrated clinical activity with a response rate of 29% in a phase-II study (Smith & Powles, 2004).

Vindesine in Targeted Therapy

The targeted delivery of vindesine using monoclonal antibodies has been a focus of research to enhance its efficacy and reduce side effects. A study involving the distribution of tritiated vindesine in tumor-bearing mice showed selective tumor localization when vindesine was conjugated with a monoclonal anti-CEA antibody, leading to reduced toxicity (Rowland et al., 2004).

Vindesine's Mechanism of Action

Vindesine's role as a microtubule inhibitor, common to Vinca alkaloids, has been highlighted in its pharmacological profile. It inhibits tubulin polymerization into microtubules, a mechanism critical in cancer cell division. This mechanism has been the basis for its wide application in anticancer therapies (Zhou & Rahmani, 2012).

Safety And Hazards

Vindesine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Future Directions

The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .

properties

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFJBSXICYYSKG-FJFFLIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049074
Record name Vindesine sulfate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vindesine sulfate

CAS RN

59917-39-4
Record name Vindesine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59917-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vindesine sulfate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vindesine
Reactant of Route 2
Vindesine
Reactant of Route 3
Vindesine
Reactant of Route 4
Vindesine
Reactant of Route 5
Vindesine
Reactant of Route 6
Vindesine

Citations

For This Compound
26,000
Citations
CJ Barnett, GJ Cullinan, K Gerzon… - Journal of Medicinal …, 1978 - ACS Publications
… (vindesine, VDS) from either vinblastine (VLB) or deacetylvinblastine. Adequate amounts of vindesine for … Vindesine in its activity spectrum against rodent tumor systems resembles …
Number of citations: 206 pubs.acs.org
P Dhyani, C Quispe, E Sharma… - Cancer cell …, 2022 - cancerci.biomedcentral.com
… % of cells in mitosis, vindesine and vincristine are nearly equal. In contrast to vinblastine, vindesine produces a small number of post-metaphase cells. Vindesine has shown promise in …
Number of citations: 120 cancerci.biomedcentral.com
RJ Owellen, MA Root, FO Hains - Cancer research, 1977 - AACR
Vindesine, a new Phase 1 Vinca alkaloid congener, exhibited serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model. The kinetic …
Number of citations: 154 aacrjournals.org
MJ Sweeney, GB Boder, GJ Cullinan, HW Culp… - Cancer Research, 1978 - AACR
Vindesine (VDS; deacetyl vinblastine amide sulfate) given ip daily completely inhibited the growth of both the Ridgeway osteogenic sarcoma at 0.4 mg/kg and the Gardner …
Number of citations: 50 aacrjournals.org
RA Conrad, GJ Cullinan, K Gerzon… - Journal of Medicinal …, 1979 - ACS Publications
… (vindesine, VDS) in several tumor and leukemia models have been reported previously,3 the present study explores these relationships for a series of N-substituted vindesine … vindesine …
Number of citations: 69 pubs.acs.org
T Le Chevalier, D Brisgand, JY Douillard… - Journal of Clinical …, 1994 - ascopubs.org
PURPOSE We designed a prospective randomized trial to compare vinorelbine and cisplatin (NVB-P) with vindesine and cisplatin (VDS-P) and to evaluate whether the best of these …
Number of citations: 149 ascopubs.org
K Furuse, M Fukuoka, M Kawahara… - Journal of Clinical …, 1999 - ascopubs.org
PURPOSE: A phase III study was performed to determine whether concurrent or sequential treatment with radiotherapy (RT) and chemotherapy (CT) improves survival in unresectable …
Number of citations: 953 ascopubs.org
WP Brade - International Vinca Alkaloid Symposium-Vindesine, 1981 - karger.com
… vincristine or vindesine for several months. In this study, neurotoxicity after vindesine was less … to tubulin was greater with vincristine than with vindesine or vinblastine. In cultured rat mid-…
Number of citations: 49 karger.com
T Le Chevalier, JL Pujol, JY Douillard… - Seminars in …, 1994 - europepmc.org
… for vindesine plus cisplatin and 31 weeks for vinorelbine alone), and 1-year survival rate (35% v 27% for vindesine … vindesine plus cisplatin (P=. 04) and with vinorelbine alone (P=. 02). …
Number of citations: 59 europepmc.org
JA Roth, HI Pass, MM Flanagan, GM Graeber… - The Journal of thoracic …, 1988 - Elsevier
… plus preoperative and postoperative therapy with cisplatin, vindesine, and bleomycin (n = 19). … We conclude that preoperative and postoperative cisplatin, vindesine, and bleomycin …
Number of citations: 475 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.